molecular formula C26H23F2N3O3S B2482142 N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide CAS No. 862826-09-3

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide

Cat. No. B2482142
CAS RN: 862826-09-3
M. Wt: 495.54
InChI Key: FIOWEXZIOVFVGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The difluoroanilino group, for example, is derived from 2,4-difluoroaniline, a compound with a molecular weight of 129.11 . The indole group is a common structure in many bioactive compounds .

Scientific Research Applications

Material Science and Crystal Engineering

The crystal structure of the compound (Fo23) was determined using X-ray diffraction methods. Researchers could explore its solid-state properties, such as crystal packing, intermolecular interactions, and polymorphism. Understanding its crystal structure may contribute to material science and crystal engineering.

These applications represent just a glimpse of the compound’s potential. Further research and experimentation are necessary to fully uncover its multifaceted properties and applications across various scientific domains . If you’d like more detailed information on any specific area, feel free to ask! 😊

properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-34-23-9-5-3-7-19(23)26(33)29-12-13-31-15-24(18-6-2-4-8-22(18)31)35-16-25(32)30-21-11-10-17(27)14-20(21)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWEXZIOVFVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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